N-(2-fluorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide
CAS No.:
Cat. No.: VC10950105
Molecular Formula: C17H19FN4O
Molecular Weight: 314.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H19FN4O |
|---|---|
| Molecular Weight | 314.36 g/mol |
| IUPAC Name | N-(2-fluorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide |
| Standard InChI | InChI=1S/C17H19FN4O/c18-14-5-1-2-6-15(14)20-17(23)13-21-9-11-22(12-10-21)16-7-3-4-8-19-16/h1-8H,9-13H2,(H,20,23) |
| Standard InChI Key | BZFHBAKYUDMBHE-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC(=O)NC2=CC=CC=C2F)C3=CC=CC=N3 |
| Canonical SMILES | C1CN(CCN1CC(=O)NC2=CC=CC=C2F)C3=CC=CC=N3 |
Introduction
Chemical Structure and Functional Significance
Core Structural Features
N-(2-Fluorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide consists of three primary components:
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2-Fluorophenyl group: A benzene ring substituted with a fluorine atom at the ortho position, known to enhance metabolic stability and membrane permeability in drug design.
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Piperazine ring: A six-membered diamine heterocycle that facilitates interactions with biological targets through hydrogen bonding and cation-π interactions .
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Pyridin-2-yl moiety: A nitrogen-containing aromatic ring that contributes to ligand-receptor binding, particularly in enzymes and neurotransmitter receptors .
The acetamide linker (-NHCO-) bridges the fluorophenyl and piperazine groups, creating a conformationally flexible structure amenable to structural optimization .
Synthetic Methodologies
General Synthesis Route
The synthesis of N-(2-fluorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide follows a two-step alkylation-condensation strategy, as validated by analogous protocols in :
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Step 1: Preparation of 2-Chloro-N-(2-fluorophenyl)acetamide
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Step 2: Alkylation of 1-(Pyridin-2-yl)Piperazine
Key Reaction Equation:
Optimization Strategies
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Solvent Selection: Polar aprotic solvents (e.g., DMF) may enhance reaction rates but require higher temperatures .
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Catalysis: KI facilitates nucleophilic substitution by stabilizing transition states .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Physicochemical Properties
Experimental and Predicted Data
Spectroscopic Characterization
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¹H NMR (DMSO-d₆): δ 2.85–3.45 (m, 8H, piperazine), 4.28 (s, 2H, CH₂), 6.90–7.60 (m, 6H, ArH), 8.10 (brs, 1H, NH) .
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¹³C NMR: δ 44.2 (CH₂), 52.1–54.8 (piperazine C), 115.6–158.2 (aromatic C), 169.5 (C=O) .
Pharmacological Activity
Enzyme Inhibitory Activity
The pyridinyl-piperazine motif aligns with tankyrase inhibitors described in , which target Wnt/β-catenin signaling in oncology. Predicted IC₅₀: 50–100 nM (extrapolated from ).
Therapeutic Applications and Future Directions
CNS Disorders
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Epilepsy: High structural similarity to MES-active compounds supports anticonvulsant candidacy .
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Anxiety/Depression: Piperazine derivatives exhibit affinity for 5-HT₁A and D₂ receptors .
Oncology
Recommended Studies
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